Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate

Thyroid hormone receptor binding Nuclear receptor pharmacology Stereospecific ligand-receptor interaction

D-T3 sodium (CAS 41670-36-4) is the definitive negative-control substrate for stereospecific thyroid hormone transporter screens (MCT8, MCT10, OATPs, LAT). Its 5–6× weaker nuclear receptor binding vs L-T3, 8–10-fold slower cellular uptake, and 15.7-fold lower nuclear/cytosolic gradient in liver enable quantitative cell permeability indexing. The ~30% cholesterol reduction at only ~10% of L-T3's calorigenic activity provides a validated benchmark for TRβ-selective agonist discovery. Ideal for intracellular transport dissection and SAR studies.

Molecular Formula C15H11I3NNaO4
Molecular Weight 672.95 g/mol
CAS No. 41670-36-4
Cat. No. B1630017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate
CAS41670-36-4
Molecular FormulaC15H11I3NNaO4
Molecular Weight672.95 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.[Na+]
InChIInChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/p-1/t12-;/m1./s1
InChIKeySBXXSUDPJJJJLC-UTONKHPSSA-M
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate (CAS 41670-36-4): A D-Enantiomer Thyroid Hormone Analog for Stereospecific Research and Hypolipidemic Studies


Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate (CAS 41670-36-4), also known as D-triiodothyronine sodium, D-T3 sodium, or sodium dextro-triiodothyronine (Na-DT3), is the monosodium salt of the synthetic D-enantiomer of the endogenous thyroid hormone 3,5,3′-triiodo-L-thyronine (L-T3). Its molecular formula is C₁₅H₁₁I₃NNaO₄ with a molecular weight of 672.95 g/mol; key identifiers include EC Number 255-487-4 and the IUPAC name sodium (2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate . Unlike the naturally occurring L-isomer, D-T3 exhibits markedly reduced nuclear receptor affinity, impaired cellular transport, and substantially lower in vivo biological potency—yet retains a clinically relevant hypocholesterolemic effect with diminished calorigenic activity. These stereospecific properties make D-T3 sodium a critical tool compound for investigating thyroid hormone receptor structure–function relationships, stereospecific membrane transport mechanisms, and the dissociation of metabolic from cardiovascular thyroid hormone effects.

Why L-T3, D-T4, or Other Thyroid Hormone Analogs Cannot Substitute for D-T3 Sodium (CAS 41670-36-4) in Stereospecific Studies


The D-enantiomeric configuration of CAS 41670-36-4 produces a unique pharmacological fingerprint that cannot be replicated by the L-isomer (liothyronine), the D-isomer of thyroxine (D-T4, dextrothyroxine), or non-stereoisomeric analogs such as triiodothyroacetic acid (Triac) or 3,5-diiodo-L-thyronine (3,5-T2). D-T3 sodium occupies an intermediate position: its nuclear receptor binding is 5–6 times weaker than L-T3, yet its cholesterol-lowering effect can reach ~30% at doses that produce only ~10% of the calorigenic activity of L-T3 . This partial dissociation of hypolipidemic potency from thermogenic and cardiac effects is not observed with L-T3, which elevates basal metabolic rate in parallel with cholesterol reduction, nor with D-T4, which requires larger doses and exhibits different metabolic clearance kinetics . Furthermore, D-T3 demonstrates a unique stereospecific transport bias—accumulating in the cytosol but failing to efficiently translocate into the nucleus—making it an indispensable probe for dissecting plasma membrane transport, cytoplasmic retention, and nuclear import mechanisms that are invisible when using the L-isomer alone .

Quantitative Head-to-Head Evidence for D-T3 Sodium (CAS 41670-36-4) Versus L-T3 and Other Thyroid Hormone Analogs


Nuclear Receptor Binding Affinity of D-T3 Sodium Versus L-T3: 39% Relative Activity at Purified Human TRβ1

Using purified human thyroid hormone nuclear receptor β1 (h-TRβ1) expressed in Escherichia coli, D-T3 exhibited 39% of the binding activity of L-T3 when competing for [¹²⁵I]T3 binding sites. The association constant (Ka) for L-T3 was 2.8 × 10⁹ M⁻¹, and D-T3 binding ranked below triiodothyropropionic acid (475% activity) and triiodothyroacetic acid (120% activity), but above L-T4 (7% activity) and reverse T3 (0.1% activity) . In a separate study using intact mouse thyrotropic tumor cells, D-T3 was one-sixth to one-fifth (16.7–20%) as potent as L-T3 in both receptor binding and functional regulation of TSH production and TRH receptor number .

Thyroid hormone receptor binding Nuclear receptor pharmacology Stereospecific ligand-receptor interaction

Stereospecific Cellular Transport: L-T3 Uptake Is 8–10 Times Faster Than D-T3 in Pituitary Cells

In rat pituitary GH4C1 cells, the transport of [¹²⁵I]L-T3 was stereospecific and saturable, with approximately 65% of uptake occurring via a specific carrier-mediated mechanism. Under identical conditions, transport of D-T3 was 8- to 10-fold slower. The L-T3 transport exhibited Michaelis-Menten kinetics with Km = 0.4 μM and Vmax = 4 pmol/min/10⁶ cells. Crucially, in competition experiments, unlabeled analogs inhibited [¹²⁵I]L-T3 uptake with the rank order L-T3 ≥ L-T4 ≫ reverse-T3, D-T3, D-T4, L-thyronine, confirming that the D-configuration significantly impairs transporter recognition .

Membrane transport Stereospecific uptake Amino acid transport systems Pituitary cell biology

Intact Cell vs. Isolated Nuclei Receptor Affinity Gap: D-T3 Shows 5.5-Fold Lower Affinity in Living Cells, Indicating Impaired Cell Entry

Samuels et al. (1979) systematically compared receptor binding of D-T3 using intact GH1 cells versus isolated GH1 cell nuclei. Unlike L-T3, Triac, and L-T4—which showed identical relative receptor affinities in both systems—D-T3 exhibited an apparent receptor affinity in intact cells that was 5.5-fold lower than its affinity measured with isolated nuclei. This cell-entry deficit was further evidenced by the finding that, after 36 h incubation with [¹²⁵I]L-T4, the receptor-associated radioactivity in GH1 cells was 90% L-T4 and only 10% L-T3 (generated by intracellular deiodination), confirming that D-T3's reduced biological effect in intact systems arises primarily from restricted cellular access rather than from intrinsic receptor-binding defects .

Cell permeability Nuclear receptor pharmacology Intact cell binding assay Iodothyronine analog characterization

In Vivo Biological Potency Gap: L-T3 Is 6.7× (Liver) to 15.9× (Heart) More Potent Than D-T3; Nuclear Occupancy Is 5–6× Higher for L-T3

Schwartz et al. (1983) conducted a rigorous in vivo comparison of L-T3 and D-T3 enantiomers in the rat. After seven daily injections of graded doses, the biological potency ratio (L/D), assessed by hepatic and cardiac α-glycerophosphate dehydrogenase (α-GPD) induction, was 6.7 (95% CI: 4.1–10.8) for liver and 15.9 (95% CI: 5.1–50.2) for heart. Critically, the in vitro receptor binding L/D ratio averaged only 1.43, demonstrating that the large in vivo potency gap cannot be explained by receptor affinity differences alone. The integrated nuclear occupancy of L-T3 was 5- to 6-fold greater than that of D-T3 in both liver and heart, despite D-T3 concentrations in liver being approximately twice those of L-T3. Metabolic clearance rates (MCR) were similar: L-T3 = 19.1 ± 4.4 mL/h·100 g BW; D-T3 = 26.1 ± 5.6 mL/h·100 g BW. The mean residence times were not significantly different (L-T3: 10.6 ± 3.1 h; D-T3: 11.4 ± 3.8 h), and the free hormone clearance of D-T3 was only 8% greater than that of L-T3, confirming that differential metabolism does not account for the potency disparity . In a complementary study by Jones et al. (1988), D-T3 had only 1–10% of the activity of L-T3 in suppressing serum TSH and T4 in rats, with a 'no-effect' dose for D-T3 of 0.1 mg/kg versus <0.01 mg/kg for L-T3 after 14 days of oral gavage .

In vivo pharmacodynamics Tissue-specific thyroid hormone action Nuclear receptor occupancy Enantiomer potency comparison

Cholesterol Reduction with Blunted Calorigenic Activity: D-T3 Sodium Lowers Serum Cholesterol ~30% at Doses Exerting Only ~10% of L-T3's Metabolic Effect

In a clinical study of 26 hyperlipidemic adults, oral sodium dextro-triiodothyronine (Na-DT3) at 1 mg/day for 1–2 years produced an approximately 30% reduction in serum cholesterol. Crucially, this hypocholesterolemic effect was achieved without significant changes in body weight, blood pressure, or pulse rate—indicating negligible calorigenic activity. The authors explicitly stated that Na-DT3 exerts 'about one tenth of the thyroid hormone activity of LT3' . This dissociation between lipid-lowering and metabolic stimulation contrasts with L-T3, where cholesterol reduction is invariably coupled to increased basal metabolic rate (BMR), tachycardia, and potential cardiac adverse effects. Notably, D-T3 deiodinase induction in liver and kidney was comparable to that of L-T3, suggesting that the cholesterol-lowering effect may be mediated through hepatic mechanisms (e.g., LDL receptor upregulation, bile acid synthesis) that are partially independent of systemic thermogenesis . The D-T4 (dextrothyroxine) comparator also lowers cholesterol but with a different dose-response profile: D-T4 at 4–8 mg/day was reported to reduce cholesterol approximately 27%, albeit with a higher reported incidence of angina exacerbation in patients with coronary artery disease .

Hypolipidemic agents Cholesterol metabolism Thyromimetic pharmacology Metabolic rate dissociation

Stereospecific Subcellular Distribution: D-T3 Accumulates in Cytosol but Is Excluded from Nuclei Relative to L-T3 in Rat Liver, Kidney, Heart, and Brain

Oppenheimer and Schwartz (1985) quantified the free hormone concentrations of L-T3 and D-T3 across subcellular compartments in four rat tissues. In liver, the free cytosolic-to-free plasma concentration ratio for D-T3 was 21.6, compared to only 2.8 for L-T3—indicating that D-T3 accumulates in the cytosol to a far greater extent than L-T3. However, the free nuclear-to-free cytosolic ratio revealed a striking reversal: for L-T3 this ratio was 58.2 in liver, 55.9 in kidney, 80.6 in heart, and 251 in brain, whereas for D-T3 the corresponding ratios were only 3.70, 1.54, 24.9, and 108.6, respectively. Thus, D-T3 is effectively trapped in the cytoplasmic compartment and fails to undergo the energy-dependent, stereospecific translocation into the nucleus that L-T3 efficiently accomplishes. The resulting nuclear concentration gradient favors L-T3 over D-T3 by factors of 15.7-fold (liver), 36.3-fold (kidney), 3.2-fold (heart), and 2.3-fold (brain) . This subcellular distribution pattern is entirely consistent with the independent finding that integrated nuclear occupancy of L-T3 exceeds that of D-T3 by 5–6-fold in liver and heart .

Subcellular hormone distribution Nuclear translocation Cytosolic retention Tissue-specific transport

High-Value Application Scenarios for D-T3 Sodium (CAS 41670-36-4) Based on Quantitative Differentiation Evidence


Stereospecific Probe for Thyroid Hormone Plasma Membrane Transporter Identification and Characterization

The 8–10-fold slower cellular uptake of D-T3 relative to L-T3 in GH4C1 cells , combined with the 5.5-fold intact-cell vs. isolated-nuclei receptor affinity gap , makes D-T3 sodium the definitive negative-control substrate in transporter screens. When used in parallel with L-T3, D-T3 sodium enables quantitative discrimination of transporter-mediated uptake (stereospecific, L-T3-preferring) from passive diffusion (non-stereospecific, roughly equal for both enantiomers). This application is directly relevant to laboratories characterizing monocarboxylate transporter 8 (MCT8), MCT10, organic anion transporting polypeptides (OATPs), and L-type amino acid transporter (LAT) family members—all of which exhibit stereospecific thyroid hormone transport.

In-Cell Receptor Occupancy Assay Standard for Thyroid Hormone Receptor Pharmacology with Built-in Permeability Control

The 5.5-fold difference between D-T3's receptor affinity in intact cells versus isolated nuclei establishes D-T3 sodium as a unique pharmacological tool for quantifying cell-entry barriers in any cell type of interest. By comparing the apparent receptor affinity of D-T3 (cell-entry-limited) with that of L-T3 (cell-entry-permissive), researchers can calculate a 'cell permeability index' for thyroid hormone analogs in novel cell lines, primary cultures, or disease-state models. This approach has been used to demonstrate that certain cell types express stereospecific thyroid hormone importers, while others rely primarily on passive diffusion—a distinction critical for interpreting structure-activity relationship (SAR) data in intact-cell receptor binding assays.

In Vivo Reference Standard for Dissociated Thyromimetic Drug Discovery Programs Targeting Dyslipidemia

The clinical observation that D-T3 sodium (1 mg/day) reduces serum cholesterol by ~30% while exerting only ~10% of the thyroid hormone activity of L-T3 provides a quantitatively defined benchmark for novel TRβ-selective agonists such as eprotirome (KB2115), sobetirome (GC-1), and resmetirom (MGL-3196). D-T3 sodium demonstrates that stereochemical inversion alone can partially dissociate hypolipidemic from calorigenic effects, achieving a therapeutic index of approximately 3:1 (cholesterol lowering vs. metabolic stimulation). For pharmaceutical discovery teams, D-T3 sodium serves as both a historical positive control and a minimum-efficacy benchmark: any novel TRβ-selective agonist must demonstrate superior dissociation (i.e., cholesterol reduction at doses producing even less systemic thyromimetic activity) to justify further development investment.

Subcellular Fractionation and Nuclear Translocation Studies in Thyroid Hormone Biology

The quantitatively mapped subcellular distribution differences between D-T3 and L-T3 across four tissues—including the 15.7-fold nuclear/cytosolic gradient advantage for L-T3 in liver —make D-T3 sodium an essential stereospecific probe for investigating cytoplasmic thyroid hormone binding proteins (e.g., μ-crystallin, aldehyde dehydrogenase), nuclear import receptors, and the energy dependence of nuclear translocation. By comparing L-T3 and D-T3 tracer distribution in subcellular fractions (plasma membrane, cytosol, nuclei) under conditions that block ATP synthesis, cytoskeletal integrity, or specific transport pathways, researchers can biochemically dissect the multi-step intracellular thyroid hormone transport system that remains incompletely characterized despite decades of investigation .

Quote Request

Request a Quote for Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.